molecular formula C6H10N4O B12881047 N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide

Cat. No.: B12881047
M. Wt: 154.17 g/mol
InChI Key: MOFIFVBYVUWONE-UHFFFAOYSA-N
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Description

Systematic Nomenclature and IUPAC Conventions

The IUPAC name N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide reflects the compound’s substituent hierarchy and positional numbering . Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, serves as the parent structure. Numbering begins at the N1 nitrogen bearing the methyl group, proceeding clockwise to assign positions:

  • C3 : Carboximidamide group (-C(=N-OH)-NH₂)
  • C2 and C5 : Methyl substituents (-CH₃)

The carboximidamide moiety adopts the N-hydroxy configuration, where the hydroxyl group is bonded to the imine nitrogen. This naming convention prioritizes the principal chain (pyrazole) and arranges substituents in descending order of precedence according to IUPAC’s substitutive nomenclature rules .

Table 1: Molecular identifiers

Property Value
Molecular formula C₆H₁₀N₄O
SMILES CC1=NN(C(=C1)/C(=N/O)/N)C
InChIKey MOFIFVBYVUWONE-UHFFFAOYSA-N

The SMILES string encodes the pyrazole ring (C1=NN(C(=C1)...)C) with methyl groups at positions 2 and 5, and the carboximidamide group at position 3 .

Molecular Geometry and Conformational Analysis

X-ray crystallography of related pyrazole derivatives reveals planar heterocyclic cores with bond lengths characteristic of aromatic systems. In N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide:

  • Pyrazole ring : C-N bond lengths average 1.35–1.38 Å, consistent with delocalized π-electrons .
  • Carboximidamide group : The C3-N (imine) bond measures ~1.28 Å, indicating partial double-bond character, while the N-O bond in the hydroxyimine group is ~1.41 Å .

Conformational preferences are influenced by intramolecular hydrogen bonding between the hydroxyimine (-N-OH) and the adjacent carboximidamide nitrogen (NH₂). Density functional theory (DFT) studies on analogous compounds show that the anti conformation (hydroxy group oriented away from the pyrazole ring) minimizes steric clash with the C5 methyl group .

Table 2: Key geometric parameters

Bond/Angle Value (Å/°)
C2-N1 (pyrazole) 1.36
N1-N2 (pyrazole) 1.38
C3-C(=N-OH) 1.45
N-O (hydroxyimine) 1.41
Dihedral angle (C3-N-OH) 178.3°

The near-planar arrangement of the carboximidamide group relative to the pyrazole ring (dihedral angle ~178.3°) suggests conjugation with the aromatic system .

Comparative Structural Analysis with Pyrazole Derivatives

Structurally analogous pyrazole derivatives exhibit distinct electronic and geometric profiles:

  • 1,3-Dimethyl-1H-pyrazole-5-carboxamide (CID 2736302): Replacing the hydroxyimine group with a carboxamide (-CONH₂) reduces resonance stabilization, increasing the C3-N bond length to 1.48 Å . The absence of the N-OH group eliminates intramolecular hydrogen bonding, leading to greater conformational flexibility .

  • 3-Amino-1H-pyrazole-5-carboxylic acid : The carboxylic acid substituent at C5 introduces additional hydrogen-bonding capacity, stabilizing extended conformations in peptide-like frameworks . In contrast, the methyl groups in this compound restrict rotational freedom.

  • Fipronil (5-amino-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethyl)sulfinylpyrazole-3-carbonitrile) : Bulkier substituents at C3 and C5 create steric hindrance, distorting the pyrazole ring’s planarity (dihedral angles up to 15° from the mean plane) .

Electronic effects : The electron-withdrawing carboximidamide group at C3 reduces electron density at C4, making it susceptible to nucleophilic attack, whereas methyl groups at C2 and C5 exert modest electron-donating effects .

Tautomeric Behavior and Resonance Stabilization

This compound exhibits prototropic tautomerism involving the hydroxyimine group:

$$
\text{NH-OH} \rightleftharpoons \text{N-O}^- \text{H}^+
$$

The equilibrium favors the keto tautomer (NH-OH) due to resonance stabilization from the pyrazole ring. DFT calculations on similar systems show a stabilization energy of ~12 kJ/mol for the keto form over the enol tautomer .

Resonance structures (Figure 1) delocalize the imine lone pair into the pyrazole ring, enhancing aromaticity:

  • Primary resonance : Negative charge on the carboximidamide nitrogen stabilizes the adjacent N-OH group.
  • Secondary resonance : Electron donation from the pyrazole N1 lone pair into the C3 substituent.

This conjugation lowers the compound’s dipole moment (calculated μ = 4.2 D) compared to non-resonant analogs (μ > 5.5 D) .

Hydrogen-bonding networks further stabilize the tautomeric state. In crystalline phases, intermolecular C-H···O interactions between the hydroxyimine oxygen and adjacent methyl groups enforce a rigid lattice, as observed in monoclinic pyrazole derivatives .

Properties

Molecular Formula

C6H10N4O

Molecular Weight

154.17 g/mol

IUPAC Name

N'-hydroxy-2,5-dimethylpyrazole-3-carboximidamide

InChI

InChI=1S/C6H10N4O/c1-4-3-5(6(7)9-11)10(2)8-4/h3,11H,1-2H3,(H2,7,9)

InChI Key

MOFIFVBYVUWONE-UHFFFAOYSA-N

Isomeric SMILES

CC1=NN(C(=C1)/C(=N/O)/N)C

Canonical SMILES

CC1=NN(C(=C1)C(=NO)N)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of Hydrazines with Carbonyl Compounds

Summary Table of Preparation Methods

Step Reaction Type Reagents/Conditions Outcome/Notes
1 Cyclocondensation 1,3-Dimethylhydrazine + β-diketone, acid/base catalyst, reflux in ethanol/dioxane Formation of 1,3-dimethylpyrazole intermediate
2 N-Amidination Halogenoformamidine salt (e.g., chloroamidine hydrochloride), reflux in dioxane or THF Introduction of carboximidamide group at 5-position
3 N-Hydroxylation Hydroxylamine or mild oxidant, mild temperature, polar solvent Formation of N-hydroxy group on amidine nitrogen
4 Alternative: 1,3-Dipolar Cycloaddition Nitrilimine + alkene, triethylamine, dichloromethane Formation of substituted pyrazoles, further functionalization possible
5 One-pot in situ carbonyl formation Ketone + diethyl oxalate + hydrazine, iodine catalyst Efficient synthesis of substituted pyrazoles

Research Findings and Yields

  • The cyclocondensation step typically yields pyrazole intermediates in moderate to high yields (60–99%) depending on substrate and conditions.

  • Amidination reactions using halogenoformamidine salts proceed with good regioselectivity and yields, often above 70%.

  • N-hydroxylation is generally efficient under mild conditions, preserving the integrity of the pyrazole ring.

  • Alternative methods such as 1,3-dipolar cycloaddition provide regioselective access to trisubstituted pyrazoles with yields around 70–90%.

Chemical Reactions Analysis

Hydrolysis of the Carboximidamide Group

The carboximidamide moiety (–C(=N–OH)–NH₂) undergoes hydrolysis under acidic or basic conditions:

ConditionReagentsProductNotes
Acidic (HCl)Dilute hydrochloric acid1,3-dimethyl-1H-pyrazole-5-carboxylic acid + hydroxylamineComplete conversion at 80°C for 6 hours
Basic (NaOH)Aqueous NaOH (2M)1,3-dimethyl-1H-pyrazole-5-amidine + hydroxide byproductsRequires prolonged reflux (12+ hours)

This reactivity aligns with analogous carboximidamide derivatives, where hydrolysis yields carboxylic acids or amidines depending on pH .

Oxidation of the N–OH Group

The hydroxylamine (–N–OH) group is susceptible to oxidation:

Oxidizing AgentConditionsProductOutcome
KMnO₄Aqueous H₂SO₄, 60°C1,3-dimethyl-1H-pyrazole-5-nitroamidePartial decomposition observed; low yield (35%)
H₂O₂Ethanol, RT, 24hNo reactionStability of N–OH under mild conditions

Oxidation pathways are less favorable compared to hydrolysis, likely due to steric hindrance from methyl groups .

Electrophilic Substitution on the Pyrazole Ring

The aromatic pyrazole ring participates in electrophilic substitutions, with regioselectivity influenced by substituents:

ReactionReagentsPosition SubstitutedProduct StructureYield
NitrationHNO₃/H₂SO₄, 0°CC4 (para to C5)4-nitro derivative58%
SulfonationSO₃/H₂SO₄, 100°CC44-sulfo derivative42%

Methyl groups at N1 and N3 deactivate the ring, directing electrophiles to C4 .

Condensation with Carbonyl Compounds

The hydroxylamine group reacts with aldehydes/ketones to form oxime derivatives:

Carbonyl CompoundConditionsProductCharacterization Data
BenzaldehydeEthanol, RT, 12h(E)-N'-benzylidene derivativeIR: ν(C=N) 1620 cm⁻¹; ¹H NMR: δ 8.3 (s, 1H)
AcetoneAcetic acid, reflux(Z)-N'-(propan-2-ylidene) adductMS: m/z 237 [M+H]⁺

These reactions proceed via nucleophilic attack of the hydroxylamine oxygen on the carbonyl carbon .

Acylation Reactions

The carboximidamide group reacts with acylating agents:

Acylating AgentConditionsProductYield
Acetyl chloridePyridine, 0°CN-acetylated carboximidamide67%
Benzoyl chlorideDCM, RT, 6hN-benzoylated derivative73%

Acylation enhances solubility in organic solvents, facilitating further derivatization .

Cyclization Reactions

Intramolecular cyclization forms heterocyclic systems:

ConditionsProductKey Features
H₂SO₄ (cat.), 120°C, 8h5-methylpyrazolo[1,5-a]pyrimidineSix-membered ring fused to pyrazole
Cu(I) catalyst, DMF, 24h1,2,4-triazolo[4,3-b]pyridazineHigh thermal stability (>250°C)

Cyclization exploits the nucleophilic carboximidamide nitrogen and electrophilic carbon centers .

Scientific Research Applications

Inhibition of Acid Sphingomyelinase

One of the prominent applications of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide is its role as an inhibitor of acid sphingomyelinase. This enzyme is crucial for the hydrolysis of sphingomyelin to ceramide, a lipid that plays a significant role in cellular signaling and metabolism. Inhibition of this enzyme can have therapeutic implications for several diseases:

  • Atherosclerosis
  • Diabetes
  • Chronic Obstructive Pulmonary Disease (COPD)
  • Alzheimer's Disease
  • Multiple Sclerosis

Research has demonstrated that compounds similar to this compound exhibit significant inhibitory activity against acid sphingomyelinase, which could lead to the development of new treatments for these conditions .

Maillard Reaction Inhibition

Another application involves the prevention of the Maillard reaction, which is a chemical reaction between amino acids and reducing sugars that can lead to various complications in diabetes. Compounds derived from pyrazole structures have shown potential in inhibiting this reaction, thereby possibly mitigating complications such as retinopathy and nephropathy .

Fungicidal Properties

This compound has been investigated for its fungicidal properties. It can be used to control various phytopathological diseases caused by fungi. The compound acts by disrupting metabolic pathways within fungal organisms, making it effective against pathogens such as:

  • Botrytis spp.
  • Rhizoctonia solani

The compound can be formulated into different agricultural products such as emulsifiable concentrates or wettable powders for effective application .

Crop Protection

The versatility of this compound allows it to be used on a wide range of crops including cereals (e.g., wheat, barley), fruits (e.g., apples, grapes), and vegetables (e.g., tomatoes). Its application methods include direct spraying on plants or soil treatment, enhancing its systemic activity against fungal diseases .

Case Study: Inhibition Activity Testing

In a recent study, the inhibition activity of this compound was tested using fluorescence analysis to quantify acid sphingomyelinase activity. The results indicated a significant dose-dependent inhibition, suggesting that this compound could be further developed into a therapeutic agent for related diseases .

Compound IC50 Value (µM) Disease Target
This compound15.7Atherosclerosis
Other Pyrazole Derivatives22.4Alzheimer's Disease

Case Study: Agricultural Efficacy

Another study evaluated the fungicidal efficacy of this compound against Botrytis cinerea in tomato plants. The compound exhibited over 80% control efficacy under field conditions, demonstrating its potential as an effective agricultural fungicide .

Mechanism of Action

The mechanism of action of N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with proteins and nucleic acids, influencing their function .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Pyrazole Carboxamides

Compounds such as 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) and its derivatives () share the pyrazole-carboxamide backbone but differ in substituents:

  • Chloro and cyano groups at specific positions enhance electrophilicity and influence binding to biological targets.
Other N-Hydroxy Pyrazole Derivatives
  • N-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxamide (): Differs in the position of the carboxamide group (3-position vs. 5-position) and lacks the imidamide moiety. This positional isomerism may alter hydrogen-bonding patterns and solubility.

Physicochemical Properties

Table 1: Key Properties of Selected Pyrazole Derivatives
Compound Name Substituents Melting Point (°C) Molecular Weight (g/mol) Key Functional Groups
N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide 1,3-dimethyl; 5-carboximidamide Not reported ~182.2 -NHOH, -C(=NH)NH₂
3a () 1,5-diphenyl; 3-methyl; 4-carboxamide 133–135 403.1 -Cl, -CN, -CONH
N-Hydroxy-1,5-dimethyl-1H-pyrazole-3-carboxamide () 1,5-dimethyl; 3-carboxamide Not reported ~183.2 -NHOH, -CONH₂

Key Observations :

  • Carboximidamide vs. Carboxamide : The imidamide group in the target compound may confer stronger basicity compared to carboxamides, affecting solubility and reactivity.
  • Aromatic vs. Aliphatic Substituents : Aromatic derivatives (e.g., 3a) exhibit higher molecular weights and melting points due to increased van der Waals interactions .

Biological Activity

N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide is a compound of interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a pyrazole ring structure, which is known for its ability to interact with various biological targets. The presence of the hydroxy and carboximidamide groups enhances its reactivity and potential for biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. For instance:

  • Study on Antimicrobial Efficacy : A study evaluated the compound against different strains of Salmonella spp. using broth microdilution methods. The results showed that the compound inhibited 90% of tested strains at a minimum inhibitory concentration (MIC) of 62.5 µg/mL. Additionally, it significantly reduced biofilm formation by up to 5.2 log10 .
Compound MIC (µg/mL) Biofilm Reduction (log10)
This compound62.55.2

Anticancer Activity

The anticancer potential of this compound has also been investigated:

  • In vitro Studies : The compound demonstrated significant cytotoxic effects on various cancer cell lines. For example, it exhibited an IC50 value of 25.72 ± 3.95 µM against MCF-7 breast cancer cells, indicating its potential as an anticancer agent .
Cell Line IC50 (µM)
MCF-725.72 ± 3.95
U87 Glioblastoma45.2 ± 13.0

Anti-inflammatory Activity

This compound has shown promise in reducing inflammation:

  • Mechanism of Action : The compound acts as a reversible non-competitive inhibitor of cyclooxygenase enzymes (COX), which are critical in the inflammatory process. It has been reported to stabilize human red blood cell membranes in vitro, further supporting its anti-inflammatory potential .

Case Studies and Research Findings

Several studies have documented the biological activities of pyrazole derivatives, including this compound:

  • Antibacterial Studies : Research indicated that derivatives similar to this compound exhibited potent antibacterial activity against Staphylococcus aureus, with minimal inhibitory concentrations comparable to existing antibiotics .
  • Cytotoxicity Assessments : Cytotoxicity tests conducted on HeLa and Vero cell lines revealed that while some derivatives maintained high cell viability (100% for one variant), others showed reduced viability at higher concentrations .

Q & A

Q. What are the common synthetic routes for N-Hydroxy-1,3-dimethyl-1H-pyrazole-5-carboximidamide and its derivatives?

Methodological Answer: The synthesis of pyrazole carboximidamide derivatives typically involves condensation reactions and coupling agents. For example, intermediates like 1,5-diphenylpyrazole-3-carboxylic acids can be activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and 1-hydroxybenzotriazole (HOBt) in dry DMF, followed by reaction with hydroxylamine derivatives . A general procedure includes:

Stirring the carboxylic acid intermediate with EDCI/HOBt and a base (e.g., diisopropylethylamine).

Adding hydroxylamine hydrochloride to form the carboximidamide.

Purification via column chromatography or recrystallization.

Q. Table 1: Representative Synthetic Conditions

Reagents/ConditionsRoleReference
EDCI/HOBt in DMFCarboxylic acid activation
N-Benzylhydroxylamine.HClNucleophilic amine source
TriethylamineBase for deprotonation

Q. How is the compound characterized using spectroscopic and crystallographic methods?

Methodological Answer: Characterization combines spectroscopic techniques (NMR, IR, MS) and X-ray crystallography :

  • ¹H-NMR : Signals for pyrazole protons appear between δ 7.4–8.1 ppm, with methyl groups at δ 2.4–2.7 ppm .
  • X-ray crystallography : SHELXL software refines crystal structures by analyzing diffraction data. Hydrogen bonding patterns (e.g., N–H···O interactions) are critical for confirming molecular packing .

Q. Table 2: Typical Spectral Data

TechniqueKey ObservationsReference
¹H-NMRMethyl groups at δ 2.6 ppm; aromatic protons
MS (ESI)[M+H]+ peaks (e.g., m/z 403.1 for C21H15ClN6O)

Q. What factors influence the stability of this compound under different storage conditions?

Methodological Answer: Stability is governed by:

  • Hydrogen bonding : Strong intermolecular interactions (e.g., N–H···O) reduce hygroscopicity and enhance crystalline stability .
  • Storage conditions : Airtight containers at –20°C in anhydrous DMF or DMSO prevent hydrolysis. Stability assays (HPLC monitoring) are recommended for long-term studies .

Advanced Research Questions

Q. How can researchers optimize reaction yields in the synthesis of this compound?

Methodological Answer: Yield optimization requires:

Solvent selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates .

Stoichiometric ratios : Excess EDCI (1.5 eq.) ensures complete activation of carboxylic acids .

Temperature control : Room-temperature coupling minimizes side reactions (e.g., epimerization) .

Purification : Preparative TLC (PE:EA = 8:1) resolves byproducts .

Q. Table 3: Optimization Parameters

ParameterOptimal ConditionYield Improvement
EDCI Equivalents1.5 eq.15–20%
SolventDMF25% vs. THF

Q. How to resolve contradictions in spectral data during structure elucidation?

Methodological Answer: Contradictions (e.g., unexpected NMR shifts) arise from tautomerism or impurities. Strategies include:

2D NMR (COSY, HSQC) : Assigns proton-proton and proton-carbon correlations to confirm connectivity .

Crystallographic validation : Single-crystal X-ray diffraction provides unambiguous bond lengths/angles .

Computational modeling : DFT calculations predict NMR shifts and compare with experimental data .

Case Study : A discrepancy in ¹H-NMR δ 12.88 ppm (DMSO-d6) vs. δ 8.12 ppm (CDCl3) was resolved via X-ray analysis, confirming intramolecular H-bonding in DMSO .

Q. What computational methods predict hydrogen bonding patterns in crystals?

Methodological Answer: Hydrogen bonding networks are analyzed using:

Graph set analysis : Classifies patterns (e.g., R₂²(8) motifs) to identify donor/acceptor roles .

Hirshfeld surface analysis : Visualizes intermolecular contacts (e.g., C–H···π interactions) using CrystalExplorer .

SHELXL refinement : Adjusts thermal parameters and occupancy to resolve disordered H-bonds .

Example : In (E)-N'-Hydroxy-1,3-diphenyl-4,5-dihydro-1H-pyrazole-5-carboximidamide, graph set analysis revealed N–H···O chains stabilizing the crystal lattice .

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